molecular formula C26H22N4 B1657556 anti-Benzilosazone CAS No. 572-18-9

anti-Benzilosazone

Cat. No.: B1657556
CAS No.: 572-18-9
M. Wt: 390.5 g/mol
InChI Key: ZYBRJAQAIDDAIV-XDHTVYJESA-N
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Description

Key structural features likely include:

  • A benzannulated heterocyclic core (e.g., benzothiadiazinone, benzimidazole).
  • A thiosemicarbazone (-NH-CS-NH₂) or semicarbazone moiety, which enhances metal-chelating and redox-modulating capabilities .
  • Substituents such as halogen, methoxy, or alkyl groups to modulate bioactivity .

Properties

CAS No.

572-18-9

Molecular Formula

C26H22N4

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(E)-[(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline

InChI

InChI=1S/C26H22N4/c1-5-13-21(14-6-1)25(29-27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)30-28-24-19-11-4-12-20-24/h1-20,27-28H/b29-25+,30-26+

InChI Key

ZYBRJAQAIDDAIV-XDHTVYJESA-N

SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C(=N/NC3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

572-18-9
1695-80-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-Benzilosazone typically involves the reaction of 1,2-diaminobenzene with aldehydes or ketones. One common method is the Phillips–Ladenburg reaction, which uses carboxylic acids in the presence of hydrochloric acid as a catalyst . Another method involves the Weidenhagen reaction, where 1,2-diaminobenzene reacts with aldehydes or ketones .

Industrial Production Methods: Industrial production of this compound often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency, while solid-state melt reactions are more effective for certain derivatives .

Chemical Reactions Analysis

Types of Reactions: Anti-Benzilosazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline and benzimidazole derivatives, each with unique biological and chemical properties .

Scientific Research Applications

Anti-Benzilosazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of anti-Benzilosazone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby inhibiting or modulating their activity. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with "anti-Benzilosazone":

Compound Class Core Structure Key Functional Groups Primary Bioactivity Key References
Bentazone Benzothiadiazinone Isopropyl, sulfone Herbicidal, antifungal
Condensed Benzimidazoles Benzimidazole + aryl groups Methoxyphenyl, diethylaminoethyl Antioxidant, neuroprotective
Benzoxazole Derivatives Benzoxazole + oxadiazole Thioether, oxadiazole Anti-Alzheimer’s, antimicrobial
Thiosemicarbazones Benzophenone + thiosemicarbazide Thiourea, ketone Antioxidant, antiproliferative
Ipfencarbazone Triazole carboxanilide Dichlorophenyl, difluorophenyl Agricultural fungicide

Antioxidant Activity :

  • Condensed Benzimidazoles (e.g., 9-(3,4-dihydroxyphenyl)-imidazo[1,2-a]benzimidazole) exhibit radical-scavenging activity comparable to ascorbic acid (IC₅₀: 12–18 μM in DPPH assays) .
  • Thiosemicarbazones (e.g., benzoylbenzophenone derivatives) show enhanced antioxidant capacity due to metal chelation (e.g., Fe³⁺, Cu²⁺), with IC₅₀ values of 5–10 μM in lipid peroxidation models .
  • This compound (hypothetical): If structurally analogous to these compounds, its activity would depend on electron-donating substituents (e.g., hydroxyl, methoxy) and redox-active moieties.

Antimicrobial Activity :

  • Benzoxazole-oxadiazole hybrids demonstrate broad-spectrum activity (MIC: 2–8 µg/mL against E. coli and S. aureus) via membrane disruption .
  • Bentazone shows antifungal effects (e.g., IC₅₀: 50 µM against Candida albicans) by inhibiting ergosterol biosynthesis .
Pharmacokinetic and Toxicity Profiles
  • Benzothiadiazinones (e.g., Bentazone): Moderate oral bioavailability (40–50%) but hepatotoxic at high doses (LD₅₀: 250 mg/kg in rodents) .
  • Benzoxazole Derivatives : Improved blood-brain barrier penetration (logP: 2.5–3.5) but may inhibit cytochrome P450 enzymes .
  • Thiosemicarbazones : Exhibit dose-dependent nephrotoxicity due to reactive oxygen species (ROS) generation .

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